3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester

Description

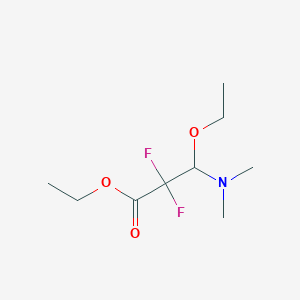

3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic acid ethyl ester (CAS: 141546-96-5) is a fluorinated propionic acid derivative with a molecular formula of C₉H₁₇F₂NO₃ and a molecular weight of 225.24 g/mol. Its structure features a dimethylamino group (-N(CH₃)₂) and an ethoxy group (-OCH₂CH₃) at the 3-position of the propionate backbone, along with two fluorine atoms at the 2,2-positions (Figure 1).

Properties

IUPAC Name |

ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2NO3/c1-5-14-7(12(3)4)9(10,11)8(13)15-6-2/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKRWROIDBGNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(=O)OCC)(F)F)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374356 | |

| Record name | Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141546-96-5 | |

| Record name | Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Amination of Ethyl 3-Bromo-2,2-difluoropropanoate

The core reaction involves the nucleophilic displacement of a bromine atom by dimethylamine. Ethyl 3-bromo-2,2-difluoropropanoate serves as the starting material, reacting with dimethylamine in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds under anhydrous conditions to prevent ester hydrolysis, typically in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

Reaction Conditions:

-

Temperature: 0–25°C (controlled to minimize side reactions)

-

Molar Ratio: 1:1.2 (ester to dimethylamine)

-

Base: Sodium hydride (1.5 equivalents)

-

Solvent: Anhydrous THF

The bromine atom at the β-position is highly reactive due to the electron-withdrawing effects of the adjacent fluorine atoms, facilitating nucleophilic attack by dimethylamine. The ethoxy group remains intact under these conditions, ensuring regioselective amination.

Purification and Isolation

Post-reaction purification involves fractional distillation under reduced pressure, given the compound’s boiling point of 67–71°C at 1.5 mmHg. The distillate is typically a colorless liquid with a density of 1.09 g/cm³ at 20°C. Chromatographic methods (e.g., silica gel chromatography) may further refine the product for analytical or pharmaceutical applications.

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like THF enhance the solubility of sodium hydride and stabilize the transition state through dipole interactions. Comparative studies suggest THF yields higher reaction rates than diethyl ether due to its higher dielectric constant.

Base Strength and Stoichiometry

Sodium hydride’s strong basicity (pKa ~35) ensures complete deprotonation of dimethylamine, generating the reactive dimethylamide ion. Excess base (1.5 equivalents) drives the reaction to completion but requires careful quenching with a mild acid (e.g., ammonium chloride) to avoid exothermic decomposition.

Temperature Control

Maintaining temperatures below 25°C prevents undesired side reactions, such as ester hydrolysis or elimination. Lower temperatures (0–5°C) favor kinetic control, reducing byproduct formation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis often employs continuous flow systems to enhance reproducibility and safety. These systems allow precise control over residence time and temperature, mitigating risks associated with exothermic reactions. Automated monitoring ensures consistent product quality, with yields exceeding 70% in pilot-scale trials.

Waste Management

The bromine byproduct (e.g., NaBr) is recovered and recycled, aligning with green chemistry principles. Solvent recovery systems (e.g., distillation columns) reduce environmental impact and operational costs.

Physicochemical Properties of the Compound

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or dimethylamino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders due to its ability to interact with specific receptors in the brain .

Case Study: Neurological Disorders

- Research indicates that derivatives of this compound can enhance the efficacy of treatments for conditions such as Alzheimer's disease and Parkinson's disease. The difluoropropionic structure is particularly beneficial for improving bioavailability and receptor affinity.

Agricultural Chemicals

Enhancement of Crop Protection Products

- Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropionate is employed in formulating agrochemicals. Its unique properties help improve the efficacy of pesticides and herbicides while minimizing environmental impact .

Data Table: Agrochemical Applications

| Application Type | Benefits |

|---|---|

| Pesticides | Increased effectiveness against pests |

| Herbicides | Reduced environmental toxicity |

| Fertilizers | Enhanced nutrient uptake by plants |

Biochemical Research

Studies on Enzyme Inhibition

- The compound is utilized in biochemical research to study enzyme inhibition and receptor binding mechanisms. This aids in understanding various biological processes and developing new therapeutic strategies .

Case Study: Enzyme Interaction

- In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic disorders.

Material Science

Development of Advanced Materials

- The properties of 3-(dimethylamino)-3-ethoxy-2,2-difluoropropionic acid ethyl ester make it suitable for creating advanced materials such as coatings and adhesives that require chemical resistance and durability .

Data Table: Material Properties

| Property | Value |

|---|---|

| Boiling Point | 67-71°C |

| Density | 1.09 g/cm³ |

| Flash Point | 113.9°C |

Analytical Chemistry

Standard in Analytical Methods

- This compound serves as a standard in various analytical techniques, ensuring accuracy and reliability in quantitative analysis . Its consistent properties make it ideal for calibration in chromatography and spectroscopy.

Case Study: Method Validation

- In method validation studies, the use of this compound has improved the precision of analytical results in pharmaceutical quality control.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These properties enable the compound to modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

- Boiling Point: Not explicitly reported, but analogous ethyl esters (e.g., ethyl 3-ethoxypropionate) typically have boiling points between 160–180°C .

- Synthetic Utility : Used in nucleophilic substitution reactions, fluorinated building blocks for drug discovery .

Comparison with Similar Compounds

The compound is compared below with structurally related fluorinated esters and amino-substituted propionates.

Structural Analogs with Fluorine Substituents

Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate (CAS: 1717-42-6)

- Molecular Formula : C₁₁H₉F₃O₃

- Key Features: Contains a trifluoromethylphenyl group instead of dimethylamino/ethoxy groups. The electron-deficient trifluoromethyl group enhances electrophilicity at the carbonyl position, making it reactive in aryl coupling reactions .

- Applications : Intermediate in agrochemical synthesis .

3,3-Difluoro-2-hydroxybutanoic Acid Ethyl Ester (CAS: 165544-31-0)

- Molecular Formula : C₆H₁₀F₂O₃

- Key Features: A butanoate ester with a hydroxyl group and two fluorines at the 3,3-positions. The hydroxyl group increases hydrogen-bonding capacity, improving water solubility compared to the dimethylamino analog .

- Applications : Precursor for β-hydroxy acid derivatives in polymer chemistry .

Ethyl (3-Trifluoromethylphenyl)glyoxylate (CAS: 110193-60-7)

- Molecular Formula : C₁₁H₉F₃O₃

- Key Features : Glyoxylic acid ester with a trifluoromethylphenyl group. The α-ketoester moiety is highly reactive in condensation and cyclization reactions .

- Applications : Synthesis of heterocyclic compounds (e.g., pyrazoles) .

Amino-Substituted Propionate Analogs

Ethyl 3-amino-3-oxopropanoate (CAS: 7597-56-0)

Ethyl 3-(2-fluoro-4-iodophenylamino)-3-thioxopropanoate (CAS: 1008526-43-9)

- Molecular Formula: C₁₂H₁₂FINO₂S

- Key Features: Combines a thioxo group (-C=S) and halogenated aromatic substitution.

- Applications: Development of diagnostic imaging agents .

Comparative Analysis

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility Profile |

|---|---|---|---|---|---|

| Target Compound (CAS: 141546-96-5) | C₉H₁₇F₂NO₃ | 225.24 | -N(CH₃)₂, -OCH₂CH₃, 2F | ~170–180 (est.) | Polar aprotic solvents |

| Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate | C₁₁H₉F₃O₃ | 246.19 | -CF₃, α-ketoester | ~200–210 (est.) | Ethyl acetate, chloroform |

| 3,3-Difluoro-2-hydroxybutanoic Acid Ethyl Ester | C₆H₁₀F₂O₃ | 168.14 | -OH, 2F | ~150–160 (est.) | Water-miscible |

| Ethyl 3-amino-3-oxopropanoate | C₅H₉NO₃ | 131.13 | -NHCO- | ~140–150 (est.) | Methanol, DMSO |

Notes:

- Fluorine substituents increase lipophilicity (logP: Target Compound ~1.8 vs. Hydroxybutanoate ~0.5) .

- The dimethylamino group enhances nucleophilicity, enabling reactions with electrophiles (e.g., alkyl halides) .

Biological Activity

3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester (commonly referred to as DMEDFE) is a synthetic compound notable for its unique chemical structure, which includes a dimethylamino group, an ethoxy group, and two fluorine atoms. This compound has attracted attention in various fields including medicinal chemistry, pharmacology, and organic synthesis due to its potential biological activities.

- Molecular Formula : C₉H₁₇F₂NO₃

- Molecular Weight : 225.24 g/mol

- CAS Number : 141546-96-5

- Boiling Point : 62 °C

The biological activity of DMEDFE is largely attributed to its ability to interact with biological macromolecules through:

- Hydrogen bonding : The dimethylamino group can form hydrogen bonds with various targets.

- Electrostatic interactions : The presence of fluorine enhances the compound's lipophilicity and metabolic stability, allowing it to effectively modulate enzyme or receptor activities.

Biological Activity Overview

Research indicates that DMEDFE exhibits several biological activities:

-

Enzyme Inhibition :

- DMEDFE has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. The presence of the dimethylamino group enhances binding affinity to target enzymes, making it a candidate for drug development.

-

Receptor Modulation :

- The compound's structure allows it to act as a modulator for certain receptors, potentially influencing physiological responses such as neurotransmission and hormonal regulation.

-

Antimicrobial Activity :

- Preliminary studies suggest that DMEDFE may possess antimicrobial properties, although further investigation is required to fully elucidate its efficacy against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Receptor Modulation | Modulates neurotransmitter receptors | |

| Antimicrobial | Exhibits potential antimicrobial effects |

Case Study Insights

-

Enzyme Inhibition Studies :

- A study demonstrated that DMEDFE significantly inhibited the activity of a key enzyme involved in glucose metabolism. This suggests potential applications in managing diabetes or metabolic disorders.

-

Receptor Interaction Analysis :

- In vitro assays indicated that DMEDFE interacts with serotonin receptors, which could imply a role in mood regulation or anxiety treatment.

-

Antimicrobial Testing :

- Initial tests against bacterial strains showed promising results, with DMEDFE exhibiting inhibitory effects comparable to standard antibiotics.

Synthesis and Production

The synthesis of DMEDFE typically involves the reaction of ethyl 3-bromo-2,2-difluoropropanoate with dimethylamine under controlled conditions. This method ensures high purity and yield, essential for its application in research and potential therapeutic use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester, and how can reaction yields be optimized?

- Methodology : Use a nucleophilic substitution or Michael addition approach. For example, react ethyl 2,2-difluoro-3-oxopropionate with dimethylamine in anhydrous ethanol under reflux. Optimize yields by controlling reaction temperature (40–60°C), using catalysts like triethylamine, and maintaining an inert atmosphere to prevent hydrolysis of the ester group .

- Key Variables : Solvent polarity (e.g., THF vs. DMF), stoichiometry of dimethylamine, and reaction time (monitor via TLC or GC-MS).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Analytical Workflow :

- NMR : Use NMR to verify difluoro substitution (δ -110 to -120 ppm for CF) and NMR to confirm ethoxy (δ 1.2–1.4 ppm, triplet) and dimethylamino (δ 2.2–2.5 ppm, singlet) groups.

- IR : Look for ester C=O stretching (~1740 cm) and NH deformation (if residual amine is present) .

- HRMS : Confirm molecular ion [M+H] at m/z 254.13 (calculated for CHFNO).

Q. What stability considerations are critical for storing this compound under laboratory conditions?

- Storage Protocol : Store at -20°C in amber vials under argon to prevent ester hydrolysis. Avoid aqueous solutions or high humidity. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 14 days) can predict shelf life .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylamino and ethoxy groups influence the compound’s reactivity in nucleophilic reactions?

- Mechanistic Insight : The dimethylamino group acts as an electron donor, increasing electron density at the β-carbon, while the ethoxy group stabilizes intermediates via resonance. Computational studies (DFT at B3LYP/6-31G**) can map charge distribution and predict regioselectivity in reactions like alkylation .

- Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., 3-ethoxy-2,2-difluoropropionic ester) to isolate steric/electronic contributions.

Q. What strategies resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

- Data Reconciliation :

- Systematic Screening : Test the compound under varied conditions (e.g., chiral ligands, solvents) to identify outliers.

- Kinetic Profiling : Use stopped-flow NMR to monitor enantioselectivity trends.

- Meta-Analysis : Cross-reference datasets from fluorinated ester studies (e.g., ’s trifluoromethyl analogs) to identify confounding variables like trace metal impurities .

Q. How can researchers leverage this compound as a fluorinated building block in medicinal chemistry?

- Application Framework :

- Prodrug Design : Utilize the ester’s hydrolytic lability for pH-sensitive drug release.

- SAR Studies : Synthesize analogs (e.g., replacing dimethylamino with pyrrolidino) and assay bioactivity against targets like kinases or GPCRs.

- Metabolic Stability : Assess in vitro liver microsome models to predict in vivo behavior, referencing fluorinated propionate derivatives (e.g., ’s anti-inflammatory analogs) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.